tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate
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Overview
Description
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is a chemical compound with the molecular formula C13H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as a building block in organic synthesis and has shown potential in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-(2-aminoethoxy)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, which can have therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)propyl)carbamate
Uniqueness
tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound for scientific studies. Additionally, its ability to form stable derivatives and its relatively simple synthesis contribute to its uniqueness .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
InChI Key |
BPPSHXHYSRQGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN |
Origin of Product |
United States |
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